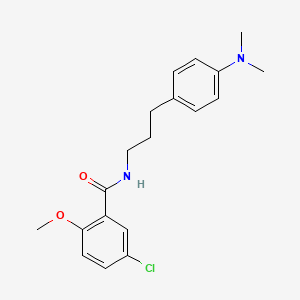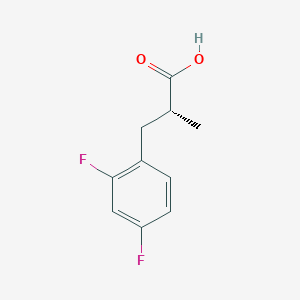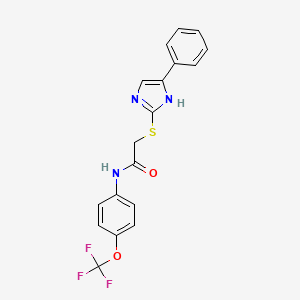![molecular formula C19H15FN6O2 B2890956 N~5~-(2,4-dimethylphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide CAS No. 1251676-09-1](/img/structure/B2890956.png)
N~5~-(2,4-dimethylphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~5~-(2,4-dimethylphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide is a useful research compound. Its molecular formula is C19H15FN6O2 and its molecular weight is 378.367. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
The compound N5-(2,4-dimethylphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide belongs to a class of molecules that have been explored for their potential biological activities through various synthetic pathways. A study conducted by Başoğlu et al. (2013) involved the microwave-assisted synthesis of hybrid molecules incorporating different pharmacophoric moieties, including 1,2,4-oxadiazole derivatives, which were evaluated for antimicrobial, antilipase, and antiurease activities. Some compounds exhibited good to moderate antimicrobial activity against tested microorganisms, with two compounds showing antiurease activity and four displaying antilipase activity, highlighting their potential therapeutic applications (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Structural and Optical Properties
In another study, the structural and optical properties of similar compounds were explored. Kariuki, Abdel-Wahab, and El‐Hiti (2021) synthesized and characterized isostructural compounds with 1,2,4-oxadiazole and 1H-1,2,3-triazol-4-yl moieties. The crystallization from dimethylformamide solvent produced samples suitable for single-crystal diffraction, revealing that the molecule is essentially planar apart from one of the two fluorophenyl groups. This planarity is significant for the optical and electronic properties of these compounds, which could be leveraged in materials science and photonic applications (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Antidepressant and Anticonvulsant Activities
The exploration of 1,2,4-oxadiazole derivatives for potential antidepressant and anticonvulsant activities was conducted by Abdel‐Aziz, Abuo-Rahma, and Hassan (2009). Their study synthesized novel pyrazole derivatives and evaluated them for their antidepressant and anticonvulsant effects. Some compounds induced significant antidepressant activity compared to imipramine, and others exhibited remarkable protective effects against clonic seizures, demonstrating the therapeutic potential of these compounds in neuropsychiatric disorders (Abdel‐Aziz, Abuo-Rahma, & Hassan, 2009).
Antitumor Activity
Antitumor activity is another critical area of research for compounds containing the 1,2,4-oxadiazole motif. Stevens et al. (1984) investigated the synthesis and chemistry of 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, showing curative activity against leukemia and suggesting a prodrug modification for enhanced antitumor efficacy. This study illustrates the potential of these compounds in developing new cancer treatments (Stevens, Hickman, Stone, Gibson, Baig, Lunt, & Newton, 1984).
Eigenschaften
IUPAC Name |
N-(2,4-dimethylphenyl)-3-[1-(4-fluorophenyl)triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN6O2/c1-11-3-8-15(12(2)9-11)21-18(27)19-22-17(24-28-19)16-10-26(25-23-16)14-6-4-13(20)5-7-14/h3-10H,1-2H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBAAAIFHIYPXSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=NC(=NO2)C3=CN(N=N3)C4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-(2-Ethoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2890874.png)
![N-(3-(benzo[d]oxazol-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2890875.png)

![3-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide](/img/structure/B2890878.png)
![(4-((4-Fluorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2890879.png)


![N-(3-chlorophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide](/img/structure/B2890885.png)
![N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2890886.png)

![N'-(4-carbamoylphenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide](/img/structure/B2890891.png)



